3-phenyl-2H-benzo[h]chromen-2-one
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Overview
Description
3-phenyl-2H-benzo[h]chromen-2-one is a heterocyclic compound that belongs to the class of chromenes Chromenes are bicyclic compounds containing a benzene ring fused to a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-2H-benzo[h]chromen-2-one typically involves the use of ortho-alkynylarylketones as precursors. One common method employs silver-catalyzed ketonization to form polycarbonyl intermediates, which then undergo double intramolecular cyclization and decarboxylation to generate the desired lactone and phenyl ring in a one-pot fashion . Another approach involves the reaction between triphenylphosphine and dimethyl acetylenedicarboxylate with naphthols, leading to the formation of vinyl triphenylphosphonium salts, which undergo aromatic electrophilic substitution to produce the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-2H-benzo[h]chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the chromene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include quinone derivatives, dihydrochromenes, and various substituted chromenes, depending on the specific reagents and conditions used.
Scientific Research Applications
3-phenyl-2H-benzo[h]chromen-2-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 3-phenyl-2H-benzo[h]chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation . The compound also exhibits antimicrobial activity by disrupting the cell membrane integrity of microorganisms .
Comparison with Similar Compounds
Similar Compounds
2H-chromen-2-one: A simpler chromene derivative with similar biological activities but different structural features.
4H-chromen-4-one: Another chromene derivative with a different arrangement of the pyran ring, leading to distinct biological properties.
Fluorenone derivatives: Compounds with a similar core structure but different functional groups, exhibiting unique chemical and biological activities.
Uniqueness
3-phenyl-2H-benzo[h]chromen-2-one is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activities. Its ability to undergo diverse chemical reactions and its wide range of applications in various fields make it a valuable compound for scientific research and industrial applications.
Biological Activity
3-Phenyl-2H-benzo[h]chromen-2-one, also known as 3-phenylbenzochromone, is a polycyclic compound belonging to the chromene class. Its unique structure, characterized by a fused benzene and chromone moiety, contributes to its diverse biological activities. This article explores the biological activity of this compound, highlighting its anticancer, antimicrobial, and antioxidant properties, along with relevant research findings and case studies.
- Molecular Formula : C15H10O3
- Melting Point : 185-187 °C
- Structure : The compound features a chromone structure that allows for various chemical transformations.
1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.
A study reported that derivatives of this compound showed varying degrees of cytotoxicity against breast adenocarcinoma (MCF-7) and human colon carcinoma (HCT-116), indicating its potential as a lead compound for cancer treatment .
2. Antimicrobial Activity
This compound has demonstrated notable antimicrobial effects against various bacterial and fungal strains.
Microorganism Tested | Activity Observed |
---|---|
Staphylococcus aureus | Effective |
Escherichia coli | Moderate efficacy |
Candida albicans | Significant inhibition |
The compound's antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways.
3. Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various assays. It effectively scavenges free radicals, thereby protecting cells from oxidative damage.
Assay Type | Result |
---|---|
DPPH Assay | IC50 = 20 µM |
ABTS Assay | IC50 = 15 µM |
These results suggest that the compound can be utilized in formulations aimed at reducing oxidative stress-related diseases .
The biological activities of this compound are mediated through several mechanisms:
- Induction of Apoptosis : The compound activates caspase pathways leading to programmed cell death in cancer cells.
- Inhibition of Enzymatic Activity : It has been shown to inhibit key enzymes involved in inflammation and microbial metabolism.
- Free Radical Scavenging : The structure allows for effective interaction with reactive oxygen species (ROS), reducing oxidative stress.
Case Study 1: Anticancer Efficacy
A recent study investigated the effects of this compound on MCF-7 cells, revealing that treatment led to a significant decrease in cell viability at concentrations above 5 µM. The study concluded that the compound's ability to induce apoptosis could be harnessed in therapeutic applications against breast cancer .
Case Study 2: Antimicrobial Testing
In another study, derivatives of the compound were tested against a panel of bacterial and fungal pathogens. The results indicated that certain derivatives exhibited higher potency than standard antibiotics, suggesting their potential use as alternative antimicrobial agents.
Properties
CAS No. |
50493-12-4 |
---|---|
Molecular Formula |
C19H12O2 |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
3-phenylbenzo[h]chromen-2-one |
InChI |
InChI=1S/C19H12O2/c20-19-17(13-6-2-1-3-7-13)12-15-11-10-14-8-4-5-9-16(14)18(15)21-19/h1-12H |
InChI Key |
LEZQDIXYVCXEKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C4=CC=CC=C4C=C3)OC2=O |
Origin of Product |
United States |
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